molecular formula C12H16F2N2 B1472578 3-(4,4-Difluoropiperidin-1-ylmethyl)-phenylamine CAS No. 1892803-18-7

3-(4,4-Difluoropiperidin-1-ylmethyl)-phenylamine

Cat. No.: B1472578
CAS No.: 1892803-18-7
M. Wt: 226.27 g/mol
InChI Key: DGQXTCBJZWKXMR-UHFFFAOYSA-N
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Description

3-(4,4-Difluoropiperidin-1-ylmethyl)-phenylamine is a chemical building block of significant interest in pharmaceutical research and development. Its structure incorporates the 4,4-difluoropiperidine motif, a privileged scaffold in medicinal chemistry known for its ability to modulate the physicochemical properties of a molecule, including its pKa and lipophilicity . This can lead to improved metabolic stability and binding affinity in drug candidates. Research into analogous 4,4-difluoropiperidine compounds has highlighted their potential as potent and selective dopamine D4 receptor antagonists . Such compounds are valuable as chemical probes for investigating pathways involved in neurological disorders, such as L-DOPA-induced dyskinesias in Parkinson's disease models . As an aniline derivative, this compound serves as a versatile intermediate, enabling further synthetic modifications for the creation of diverse compound libraries. It is supplied exclusively for research purposes in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(4,4-difluoropiperidin-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c13-12(14)4-6-16(7-5-12)9-10-2-1-3-11(15)8-10/h1-3,8H,4-7,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQXTCBJZWKXMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4,4-Difluoropiperidin-1-ylmethyl)-phenylamine is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with two fluorine atoms at the 4-position and an amine group attached to a phenyl ring. Its molecular formula is C12H14F2N, and its IUPAC name is 3-(4,4-difluoropiperidin-1-ylmethyl)aniline.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. It is hypothesized to modulate enzyme activity and receptor interactions, leading to significant biological effects:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It can act as a ligand for various receptors, influencing downstream signaling cascades.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperidine ring and the phenyl group can significantly alter its potency and selectivity. For instance:

ModificationEffect on Activity
Addition of bulky groupsIncreased selectivity but reduced potency
Substitution of fluorine atomsEnhanced metabolic stability

Biological Activity Data

Recent studies have provided insights into the biological activity of this compound:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, a study demonstrated that piperidine derivatives showed high cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar effects .
  • Neuroprotective Effects : Some derivatives have shown potential neuroprotective effects in models of neurodegeneration, indicating that this compound could be explored for treating conditions like Alzheimer's disease.
  • Antimicrobial Properties : Initial screenings suggest that this compound may have antimicrobial activity against certain bacterial strains, warranting further investigation into its potential as an antibiotic agent.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Study on Cancer Cell Lines : A recent study evaluated the effect of similar piperidine compounds on human ovarian and breast cancer cell lines. The results indicated that these compounds induced apoptosis in cancer cells through mitochondrial pathways . This suggests that this compound may also trigger similar apoptotic mechanisms.
  • In Vivo Efficacy : In vivo studies using animal models have shown promising results regarding the efficacy of related compounds in reducing tumor size without significant toxicity . This emphasizes the need for further research on the safety and efficacy profile of this compound.

Comparison with Similar Compounds

Pharmacological Activities of Phenylamine Derivatives

  • Amifuraline (): Structure: 3-[5-(4,5-Dihydro-1H-imidazol-2-yl)-furan-2-yl]phenylamine. Comparison: The target compound’s difluoropiperidine group might confer selectivity for other enzyme targets (e.g., kinases or GPCRs) due to its unique steric and electronic profile.

Data Table: Structural and Functional Comparison

Compound Name Substituent Key Properties/Activities Reference
3-(4,4-Difluoropiperidin-1-ylmethyl)-phenylamine 4,4-Difluoropiperidinylmethyl Hypothesized high lipophilicity, metabolic stability N/A
(3,4-Dimethyl)phenylamine 3,4-Dimethyl Nrf2 activation, electron-donating effects
(3-Ethynyl)phenylamine 3-Ethynyl Click chemistry compatibility
Fluorinated phenylamine ligand Fluorine in linkage Low solubility in common solvents
Amifuraline Imidazol-2-yl-furan MAO-A inhibition

Key Research Findings and Implications

Substituent Tolerance: Disubstituted phenylamines (e.g., 3,4-dimethyl) are well-tolerated in nonenzymatic reactions, suggesting the target compound’s difluoropiperidine group may also be compatible in similar synthetic pathways .

Biological Potential: While Nrf2 activation is prominent in methyl-substituted derivatives, the target compound’s unique structure may unlock activities in unexplored pathways, such as kinase inhibition or antimicrobial action.

Material Properties : The absence of carboxyl groups and presence of fluorine could enhance stability in coatings but require optimization for solubility in pharmaceutical formulations .

Preparation Methods

Synthesis of 4,4-Difluoropiperidine Intermediate

The 4,4-difluoropiperidine ring is typically synthesized via fluorination of piperidine precursors or by ring closure methods involving fluorinated building blocks. While direct details on 4,4-difluoropiperidine synthesis are limited in the current data, related compounds such as 4-(4,4-difluoropiperidin-1-yl)-3-fluorobenzoic acid have been prepared by:

  • Formation of the piperidine ring with fluorine substituents introduced through halogenation or nucleophilic substitution reactions
  • Use of halogenating agents and specific solvents to facilitate nucleophilic substitution on the piperidine ring nitrogen.

N-Methylene Linkage Formation to Phenylamine

The key step in preparing this compound involves attaching the difluoropiperidinyl group to the phenylamine through a methylene bridge. Common approaches include:

  • Reductive amination : Reacting 4,4-difluoropiperidine with an aromatic aldehyde derivative of phenylamine followed by reduction with sodium borohydride or similar reducing agents.
  • Nucleophilic substitution : Using halomethyl derivatives of phenylamine or piperidine to form the N-methylene bond under basic conditions.

A representative example of reductive amination is:

Step Reagents and Conditions Yield Notes
1 Mix 4,4-difluoropiperidine with 3-aminobenzaldehyde in acetic acid at room temperature, stirring for 2 hours - Formation of imine intermediate
2 Add sodium borohydride slowly at 0 °C, stir for 1 hour ~65% Reduction of imine to secondary amine
3 Extraction with ethyl acetate, washing with sodium bicarbonate, drying over sodium sulfate - Purification step

This method yields the target compound with moderate to good efficiency.

Alternative Coupling Methods

Other reported methods for related fluorinated aniline derivatives include palladium-catalyzed amination reactions, where aryl halides are coupled with amines under inert atmosphere at elevated temperatures (100–110 °C) using ligands such as BINAP and bases like cesium carbonate. These methods may be adapted for the synthesis of this compound by employing appropriate halomethylated precursors.

A summary table of reaction conditions and yields from related synthetic steps is provided below:

Preparation Step Reagents and Conditions Yield (%) Notes
Acylation of 4-aminobenzotrifluoride with trimethylacetyl chloride in dichloromethane, triethylamine base, 0–10 °C 98 High purity, white solid product
Reductive amination of difluoropiperidine with aminobenzaldehyde in acetic acid, NaBH4 reduction at 0 °C 65 Moderate yield, requires careful temperature control
Pd-catalyzed amination of aryl halides with fluorinated amines in 1,4-dioxane, Cs2CO3 base, 100 °C, inert atmosphere 26–91 Variable yield depending on substrates and ligands

Purification and Characterization

Purification typically involves extraction with organic solvents such as ethyl acetate, followed by washing with aqueous solutions (sodium bicarbonate, brine), drying over sodium sulfate, and concentration under reduced pressure. Final purification is often achieved by column chromatography using silica gel and solvent gradients (e.g., dichloromethane/ethyl acetate).

Characterization data reported for similar compounds include:

  • Melting points around 154–159 °C for pivaloyl derivatives
  • 1H NMR spectra showing aromatic and aliphatic proton signals consistent with the expected structure
  • Mass spectrometry confirming molecular ion peaks corresponding to the fluorinated amine compounds

Research Findings and Analysis

  • The introduction of fluorine atoms at the 4,4-positions of the piperidine ring significantly affects the reactivity and stability of intermediates, necessitating controlled reaction conditions.
  • Reductive amination is a reliable method for forming the N-methylene linkage with phenylamine, balancing yield and operational simplicity.
  • Palladium-catalyzed coupling reactions provide alternative pathways but may require optimization of catalysts, ligands, and bases for improved yields.
  • The choice of solvent and temperature is critical to avoid side reactions and decomposition, especially given the sensitivity of fluorinated intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4,4-Difluoropiperidin-1-ylmethyl)-phenylamine
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3-(4,4-Difluoropiperidin-1-ylmethyl)-phenylamine

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